3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Organic cation transporter 1 OCT1 inhibition Transporter liability

Select CAS 2034259-73-7 as your reference benzenesulfonamide when systematic SAR demands quantitative differentiation. It's the only close-in analog with published human OCT1 IC₅₀ (138 µM), enabling baseline transporter calibration. With a cLogP midpoint (~2.6–3.0) and an unsubstituted ortho-position, it serves as the rational negative control for kinase selectivity profiling and the benchmark for PAMPA/Caco-2 permeability studies. Procure this compound to anchor your sigma-receptor radioligand displacement panel or ADME screening cascade with a data-rich, structurally authenticated scaffold.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 2034259-73-7
Cat. No. B2577919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
CAS2034259-73-7
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3
InChIInChI=1S/C18H22N2O3S/c1-14-4-2-6-17(12-14)24(21,22)20-18(15-7-10-23-11-8-15)16-5-3-9-19-13-16/h2-6,9,12-13,15,18,20H,7-8,10-11H2,1H3
InChIKeyIPJUWQMTRXAFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide (CAS 2034259-73-7): Structural Identity, Physicochemical Profile, and Comparator Landscape


3-Methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide (CAS 2034259-73-7, molecular formula C₁₈H₂₂N₂O₃S, MW 346.45 g/mol) is a synthetic small-molecule benzenesulfonamide incorporating a 3-methylphenylsulfonyl group linked via a chiral secondary amine to a pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl scaffold. [1] The compound belongs to a broader structural class of pyridine–sulfonamide derivatives disclosed in patent literature as sigma receptor ligands, and its core motif (pyridine–tetrahydropyran–sulfonamide) is shared with a series of close-in analogs varying only in the benzenesulfonamide substitution pattern. [2] The compound is catalogued as a research chemical (e.g., cat. no. B2577919) and is not approved for therapeutic or veterinary use, placing it firmly in the preclinical discovery and chemical biology procurement domain. [1]

Why Close-In Benzenesulfonamide Analogs Cannot Be Interchanged with CAS 2034259-73-7 for Structure–Activity Studies


The benzenesulfonamide pharmacophore is exquisitely sensitive to aryl substitution, with even single-atom changes at the 2-, 3-, or 4-positions of the phenyl ring producing divergent target engagement profiles, lipophilicity, and metabolic stability. [1] For the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl core specifically, the commercially tracked analog series includes 2-cyano (CAS 2034249-38-0), 2-bromo (CAS 2034594-58-4), 2-trifluoromethyl (CAS 2034399-42-1), and 3-chloro-2-methyl (CAS 2034407-41-3) derivatives—each displaying distinct hydrogen-bond acceptor/donor character, steric bulk, and electronic effects that dictate recognition by transporters, kinases, and receptor targets. [1] Substituting one analog for another without verifying target-specific activity data therefore risks misinterpreting SAR, confounding selectivity profiling, and compromising the integrity of chemical probe campaigns. This guide isolates the quantifiable evidence that enables rational prioritization of CAS 2034259-73-7 over its nearest neighbors.

Quantitative Differential Evidence for 3-Methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide (CAS 2034259-73-7) vs. Structural Analogs


Human OCT1 Transporter Inhibition: A Quantitative Anchor for Transporter Liability Profiling

CAS 2034259-73-7 has been directly assayed for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, yielding an IC₅₀ of 1.38 × 10⁵ nM (138 µM). [1] This value provides a quantitative benchmark for transporter-mediated drug interaction potential. In contrast, no publicly accessible OCT1 inhibition data have been located for the nearest structural analogs (2-cyano CAS 2034249-38-0, 2-bromo CAS 2034594-58-4, 2-trifluoromethyl CAS 2034399-42-1, or 3-chloro-2-methyl CAS 2034407-41-3) in BindingDB, ChEMBL, or PubChem as of the search date. [1] The 3-methyl substitution on the benzenesulfonamide ring thus represents the only substitution pattern within this analog series for which a measured OCT1 interaction parameter is available, making it the default reference compound for comparative transporter pharmacology studies within this scaffold.

Organic cation transporter 1 OCT1 inhibition Transporter liability Drug–transporter interaction

Lipophilicity Differentiation: Calculated cLogP Variation Across the Benzenesulfonamide Analog Series

The calculated partition coefficient (cLogP) differentiates the analog series and influences passive membrane permeability, solubility, and off-target binding. Using ChemAxon-based prediction models, the 3-methyl derivative (C₁₈H₂₂N₂O₃S; MW 346.45) is estimated to have a cLogP of approximately 2.6–3.0, whereas the 2-trifluoromethyl analog (CAS 2034399-42-1; C₁₈H₁₉F₃N₂O₃S; MW 400.42) is expected to have a cLogP approximately 1.0–1.5 log units higher due to the fluorine substituents. [1] The 2-cyano analog (CAS 2034249-38-0; cLogP ≈ 2.0–2.4) is more polar, and the 2-bromo analog (CAS 2034594-58-4; cLogP ≈ 3.0–3.4) is more lipophilic. [1] The 3-methyl substitution thus occupies an intermediate lipophilicity position within the series, offering a balanced profile for applications where moderate passive permeability is desired without the excessive logP-driven solubility penalties or promiscuity risks associated with the more lipophilic 2-bromo and 2-trifluoromethyl congeners.

Lipophilicity cLogP Physicochemical property Drug-likeness

Sigma Receptor Ligand Class Membership: Structural Eligibility Supported by Patent Disclosure

Patent US20240254115A1 ('New Pyridine-Sulfonamide Derivatives as Sigma Ligands') explicitly claims pyridine-sulfonamide compounds bearing a tetrahydropyranyl group as sigma-1 (σ1) and/or sigma-2 (σ2) receptor ligands. [1] The generic Markush structure encompasses the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl-benzenesulfonamide scaffold with variable aryl substitution. While the patent provides Ki data for representative examples demonstrating sub-micromolar to low-nanomolar sigma receptor affinity, the specific 3-methylphenyl derivative (CAS 2034259-73-7) is not individually exemplified with a measured Ki value. [1] Nevertheless, its structural inclusion within the claimed chemical space distinguishes it from non-pyridinyl sulfonamides and from analogs lacking the tetrahydropyran oxygen, which are outside the patent's structural scope. This class-level inference positions the compound as a candidate for sigma receptor screening, whereas analogs with bulky 2-substituents (e.g., 2-bromo, 2-trifluoromethyl) may encounter steric clashes that alter sigma receptor binding modes in ways not predicted by the patent SAR.

Sigma receptor σ1/σ2 ligands Pyridine-sulfonamide patent Neuropharmacology

Hydrogen-Bond Donor/Acceptor Topology: Differentiating the 3-Methyl Substitution from Ortho-Functionalized Analogs

The 3-methyl substituent on the benzenesulfonamide phenyl ring contributes zero hydrogen-bond (HB) donors and zero additional HB acceptors beyond the core sulfonamide and pyridine nitrogen atoms. [1] In contrast, the 2-cyano analog introduces a strong HB acceptor (the nitrile nitrogen), the 2-trifluoromethyl analog introduces three fluorine atoms that act as weak HB acceptors and alter electrostatic potential surfaces, and the 3-chloro-2-methyl analog introduces a halogen capable of halogen bonding. [1] The 3-methyl derivative therefore presents the simplest, least electronically perturbed benzenesulfonamide aromatic surface among commercially available members of this series. This property is significant when the binding site is hydrophobic and intolerant of polar functionality at the ortho position—a feature observed in certain kinase ATP-binding pockets and in the transmembrane domains of GPCRs. The absence of ortho substituents also preserves rotational freedom around the S–N bond, which may be sterically restricted in 2-substituted analogs.

Hydrogen bonding HB donors/acceptors Molecular recognition Ligand efficiency

Optimal Research and Industrial Application Scenarios for 3-Methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide (CAS 2034259-73-7)


Transporter Liability Reference Standard for Pyridine–Tetrahydropyran Sulfonamide Series

With the only publicly available human OCT1 IC₅₀ measurement (138 µM) among close-in analogs, CAS 2034259-73-7 serves as the reference compound for calibrating transporter interaction liability in early-stage ADME panels. Researchers evaluating the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl-benzenesulfonamide scaffold can use this compound to establish baseline OCT1 inhibition and monitor how varying the aryl substituent shifts the transporter interaction profile. [1] This scenario is most relevant for CRO-based in vitro ADME screening cascades and for medicinal chemistry groups conducting systematic SAR around central nervous system or hepatic uptake transporter targets.

Sigma Receptor Chemical Probe Development: Entry Compound for Radioligand Displacement Screening

Given the structural eligibility of this compound as a sigma receptor ligand under the claims of US20240254115A1, CAS 2034259-73-7 is a rational entry point for σ1/σ2 radioligand displacement screening. [2] Its intermediate lipophilicity and minimal additional HB functionality make it suitable for establishing whether the core pyridine–tetrahydropyran–sulfonamide scaffold possesses intrinsic sigma receptor affinity, before introducing ortho or para substituents that may enhance or diminish binding. Procurement of this compound for a σ1/σ2 panel (e.g., using [³H]-pentazocine and [³H]-DTG displacement assays) would generate the first quantitative affinity data for the series and guide subsequent optimization.

Physicochemical Control Compound for Solubility and Permeability Profiling of Benzenesulfonamide Congeners

The 3-methyl analog occupies a calculated cLogP midpoint (~2.6–3.0) relative to its more polar (2-cyano) and more lipophilic (2-trifluoromethyl, 2-bromo) counterparts. [3] This property makes it the most suitable control for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies within this analog series. Industrial procurement for high-throughput physicochemical profiling can benchmark how progressive increases in cLogP (from 2-CN through 3-Me to 2-CF₃) impact passive permeability and kinetic solubility, providing a data-driven SAR for developability classification.

Kinase Selectivity Panel Augmentation: Negative Control for Ortho-Requiring Binding Pockets

Certain kinase ATP-binding sites (e.g., ALK5/TGF-βRI, VEGFR-2) have been shown to accommodate ortho-substituted benzenesulfonamides, with the 2-cyano analog reportedly exhibiting ALK5 inhibitory activity. [3] The absence of an ortho substituent on CAS 2034259-73-7 makes it a valuable negative control for selectivity profiling: its inclusion in a kinase panel alongside the 2-cyano analog can isolate the contribution of the ortho-nitrile interaction to kinase binding. This differential application is particularly relevant for contract research organizations offering kinase profiling services and for academic chemical biology groups investigating sulfonamide-based type II kinase inhibitor design.

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